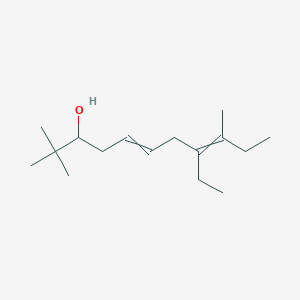
11-Oxoundeca-5,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O3. It is characterized by the presence of a conjugated diene system and a terminal oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundeca-5,9-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with an appropriate precursor, such as undecenoic acid.
Oxidation: The precursor undergoes oxidation to introduce the oxo group at the terminal position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Diene Formation: The introduction of the conjugated diene system is achieved through a series of dehydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate this process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and dehydrogenation processes. Continuous flow reactors and advanced catalytic systems are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Oxoundeca-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted dienes, halogenated compounds.
Scientific Research Applications
11-Oxoundeca-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Oxoundeca-5,9-dienoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as oxidoreductases and receptors involved in fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
11-Oxoundeca-5,8-dienoic acid: Another medium-chain fatty acid with a similar structure but differing in the position of the double bonds.
Dienedioic acid: A useful diene building block with applications in organic synthesis.
Uniqueness
11-Oxoundeca-5,9-dienoic acid is unique due to its specific conjugated diene system and terminal oxo group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
840524-30-3 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14) |
InChI Key |
LPCLISDRKJOFGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCCC=CC=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


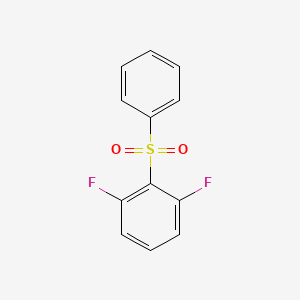

![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)




![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
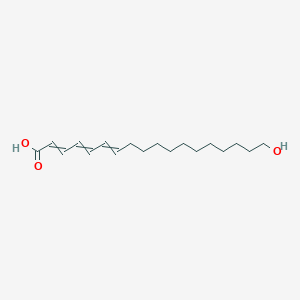
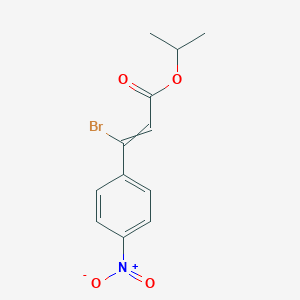
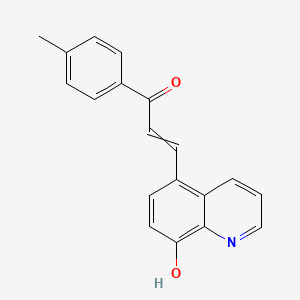
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
